BI-6C9

Übersicht

Beschreibung

BI-6C9 is a highly specific inhibitor of the BH3 interacting domain (Bid). It is known for its ability to prevent mitochondrial outer membrane potential (MOMP) and mitochondrial fission. This compound protects cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death, particularly in neurons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BI-6C9 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired biological activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and potency of the compound. The final product is often formulated in a suitable solvent, such as dimethyl sulfoxide (DMSO), for storage and use in research applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BI-6C9 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Derivaten mit unterschiedlichen funktionellen Gruppen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeug zur Untersuchung der mitochondrialen Dynamik und Apoptose verwendet.

Biologie: Untersucht für seine Rolle beim Schutz von Neuronen vor oxidativem Stress und Exzitotoxizität.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen und Krebs.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf mitochondriale Pfade abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die BH3-Interaktionsdomäne (Bid) hemmt. Diese Hemmung verhindert das mitochondriale Außenmembranpotential (MOMP) und die mitochondriale Fission, wodurch Zellen vor der Freisetzung des mitochondrialen Apoptose-induzierenden Faktors (AIF) und kaspase-unabhängigem Zelltod geschützt werden. Die beteiligten molekularen Ziele und Pfade umfassen die mitochondriale Membran und verschiedene apoptotische Signalwege .

Wissenschaftliche Forschungsanwendungen

BI-6C9 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study mitochondrial dynamics and apoptosis.

Biology: Investigated for its role in protecting neurons from oxidative stress and excitotoxicity.

Medicine: Explored for its potential therapeutic applications in neurodegenerative diseases and cancer.

Industry: Utilized in the development of new drugs targeting mitochondrial pathways

Wirkmechanismus

BI-6C9 exerts its effects by inhibiting the BH3 interacting domain (Bid). This inhibition prevents mitochondrial outer membrane potential (MOMP) and mitochondrial fission, thereby protecting cells from mitochondrial apoptosis-inducing factor (AIF) release and caspase-independent cell death. The molecular targets and pathways involved include the mitochondrial membrane and various apoptotic signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

ABT-737: Ein weiteres BH3-Mimetikum, das Bcl-2-Familienproteine hemmt.

Venetoclax: Ein selektiver Bcl-2-Inhibitor, der in der Krebstherapie eingesetzt wird.

Navitoclax: Zielt auf mehrere Bcl-2-Familienproteine ab und wird in der Krebsforschung eingesetzt.

Einzigartigkeit von BI-6C9

This compound ist einzigartig aufgrund seiner hohen Spezifität für die BH3-Interaktionsdomäne (Bid) und seiner Fähigkeit, Zellen vor der Freisetzung des mitochondrialen Apoptose-induzierenden Faktors (AIF) und kaspase-unabhängigem Zelltod zu schützen. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung der mitochondrialen Dynamik und Apoptose in verschiedenen Forschungsanwendungen .

Eigenschaften

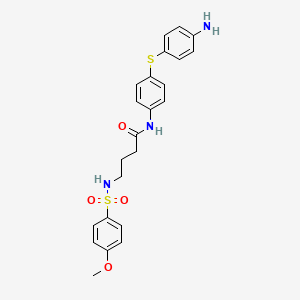

IUPAC Name |

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFUJBSKPDPGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468365 | |

| Record name | BI-6C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791835-21-7 | |

| Record name | BI-6C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BI-6C9 in preventing ferroptosis?

A1: While the exact mechanism remains under investigation, research indicates that this compound and its derivatives exhibit their protective effect by interfering with key aspects of ferroptosis. Specifically, they demonstrate the ability to:

- Inhibit reactive oxygen species (ROS) formation: this compound effectively abrogates the formation of various types of ROS, including lipid, cytosolic, and mitochondrial ROS, which are major contributors to ferroptotic cell death. []

- Preserve mitochondrial function: this compound helps maintain the integrity and function of mitochondria, evidenced by the preservation of mitochondrial morphology, membrane potential, and respiration. This protection against mitochondrial impairment is crucial, as ferroptosis is known to disrupt mitochondrial function. []

Q2: How does the incorporation of a diphenylamine (DPA) structure enhance the activity of this compound against ferroptosis?

A2: Research demonstrates that incorporating a DPA structure into the this compound scaffold significantly increases its potency in protecting neuronal cells from ferroptosis induced by erastin and Ras-selective lethal small molecule 3 (RSL3). [] This enhanced protection likely stems from the inherent antioxidant properties of the DPA moiety.

Q3: What are the potential implications of this compound and its derivatives for treating diseases involving ferroptosis?

A3: Given the promising protective effects observed in cellular models of ferroptosis, this compound and its derivatives hold potential therapeutic value for diseases where ferroptosis plays a significant role. This includes:

- Neurodegenerative disorders: Ferroptosis is increasingly recognized as a contributing factor in neurodegeneration. The ability of this compound to protect neuronal cells from ferroptotic death suggests its potential as a therapeutic strategy for conditions like Alzheimer's, Parkinson's, and Huntington's diseases. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.